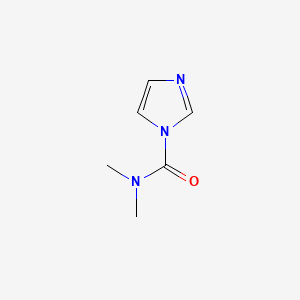
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,3,3-Trifluoro-2-(sulfanylmethyl)propanoic acid (TFSMPA) is an organic compound that is used in a variety of scientific applications. It is a colorless liquid that is soluble in water, and is a common starting material for the synthesis of other compounds. TFSMPA has been used in a variety of research areas, including organic synthesis, catalysis, and biochemistry.
Wissenschaftliche Forschungsanwendungen
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used in a variety of scientific research areas, including organic synthesis, catalysis, and biochemistry. In organic synthesis, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a starting material for the synthesis of other compounds, such as esters and amides. In catalysis, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a catalyst for the conversion of alkenes to epoxides. In biochemistry, 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid has been used as a reagent for the synthesis of peptides and proteins.
Wirkmechanismus
The mechanism of action of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is not fully understood. However, it is believed that the reaction of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid with other compounds is mediated by the formation of a sulfonium ion intermediate. This intermediate then undergoes further reactions to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid are not well understood. However, it is believed that 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid may be toxic in high concentrations and may have an effect on the nervous system.
Vorteile Und Einschränkungen Für Laborexperimente
The main advantage of using 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in lab experiments is that it is a relatively inexpensive starting material for the synthesis of other compounds. Additionally, it is relatively easy to synthesize and can be used in a variety of reactions. The main limitation of using 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in lab experiments is that it is toxic in high concentrations and may have an effect on the nervous system.
Zukünftige Richtungen
There are a number of potential future directions for the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid. These include the development of new synthesis methods for the production of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid, the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid in the synthesis of peptides and proteins, and the use of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid as a catalyst for the conversion of alkenes to epoxides. Additionally, further research into the biochemical and physiological effects of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid may lead to new applications for the compound.
Synthesemethoden
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid can be synthesized using a variety of methods. One of the most common methods for synthesis of 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid is the reaction of trifluoromethanesulfonyl chloride and 3-methyl-2-butanol. This reaction is typically carried out in the presence of an acid catalyst such as sulfuric acid or hydrochloric acid. This reaction produces 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid as the main product, as well as byproducts such as water and trifluoromethanesulfonic acid.
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis pathway for 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid involves the introduction of a sulfanyl group onto a propanoic acid molecule, followed by the introduction of three fluorine atoms onto the resulting molecule.", "Starting Materials": [ "Propanoic acid", "Sulfur", "Hydrogen peroxide", "Hydrochloric acid", "Sodium hydroxide", "Fluorine gas" ], "Reaction": [ "1. Sulfur is reacted with hydrogen peroxide and hydrochloric acid to produce sulfuric acid and water.", "2. Propanoic acid is reacted with thionyl chloride to produce propanoyl chloride.", "3. Propanoyl chloride is reacted with sodium sulfide to produce 2-(sulfanylmethyl)propanoic acid.", "4. 2-(sulfanylmethyl)propanoic acid is reacted with fluorine gas in the presence of a catalyst to produce 3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid." ] } | |
CAS-Nummer |
77130-79-1 |
Produktname |
3,3,3-trifluoro-2-(sulfanylmethyl)propanoic acid |
Molekularformel |
C4H5F3O2S |
Molekulargewicht |
174.1 |
Reinheit |
95 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B6147709.png)
